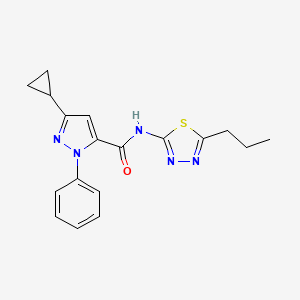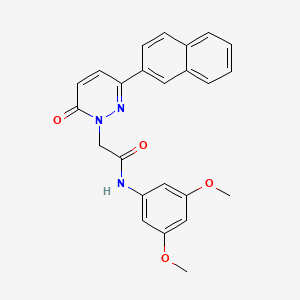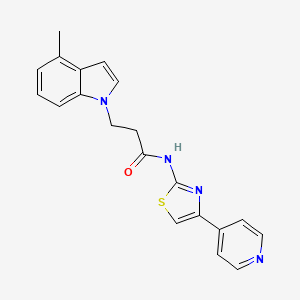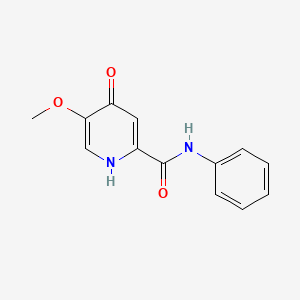![molecular formula C23H27N5O4S B10993128 4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B10993128.png)
4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzotriazine ring, a sulfamoylphenyl group, and a cyclohexane carboxamide moiety. It has been studied for its role as a modulator of GPR139, a G protein-coupled receptor involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzotriazine core. This can be achieved through the condensation of salicylamide with various aldehydes and ketones . The resulting intermediate undergoes further reactions to introduce the sulfamoylphenyl and cyclohexane carboxamide groups. The final product is obtained through purification and characterization techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The benzotriazine ring and sulfamoylphenyl group can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenylhydrazine, and hydroxylamine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various substituted benzotriazine derivatives and modified cyclohexane carboxamide compounds. These products can be further analyzed and characterized using techniques such as NMR spectroscopy and mass spectrometry .
Scientific Research Applications
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with GPR139. As an agonist of GPR139, the compound binds to the receptor and activates downstream signaling pathways. This activation can lead to various physiological effects, depending on the specific tissues and cells involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazine derivatives and cyclohexane carboxamide compounds. Examples include:
Uniqueness
What sets 4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE apart is its specific structure, which allows it to modulate GPR139 effectively. This unique interaction makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H27N5O4S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H27N5O4S/c24-33(31,32)19-11-7-16(8-12-19)13-14-25-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)26-27-28/h1-4,7-8,11-12,17-18H,5-6,9-10,13-15H2,(H,25,29)(H2,24,31,32) |
InChI Key |
KGGFGXCZFSCQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10993068.png)



![2'-(2-furylmethyl)-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10993087.png)

![methyl 5-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10993094.png)
![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10993096.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10993104.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B10993111.png)
![4-(4-fluorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10993134.png)
![1,3,6-trimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10993137.png)
![N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10993139.png)
